ethyl 2-(4-chloropicolinamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate ethyl 2-(4-chloropicolinamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1206986-22-2
VCID: VC7563186
InChI: InChI=1S/C15H14ClN3O3S/c1-2-22-14(21)9-3-4-11-12(9)18-15(23-11)19-13(20)10-7-8(16)5-6-17-10/h5-7,9H,2-4H2,1H3,(H,18,19,20)
SMILES: CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3=NC=CC(=C3)Cl
Molecular Formula: C15H14ClN3O3S
Molecular Weight: 351.81

ethyl 2-(4-chloropicolinamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate

CAS No.: 1206986-22-2

Cat. No.: VC7563186

Molecular Formula: C15H14ClN3O3S

Molecular Weight: 351.81

* For research use only. Not for human or veterinary use.

ethyl 2-(4-chloropicolinamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate - 1206986-22-2

Specification

CAS No. 1206986-22-2
Molecular Formula C15H14ClN3O3S
Molecular Weight 351.81
IUPAC Name ethyl 2-[(4-chloropyridine-2-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate
Standard InChI InChI=1S/C15H14ClN3O3S/c1-2-22-14(21)9-3-4-11-12(9)18-15(23-11)19-13(20)10-7-8(16)5-6-17-10/h5-7,9H,2-4H2,1H3,(H,18,19,20)
Standard InChI Key WZOYOHJAGVSHOR-UHFFFAOYSA-N
SMILES CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3=NC=CC(=C3)Cl

Introduction

Chemical Structure and Nomenclature

Structural Composition

The compound features a bicyclic framework comprising a thiazole ring fused to a cyclopentane moiety, forming the 5,6-dihydro-4H-cyclopenta[d]thiazole core. At position 2 of the thiazole, a 4-chloropicolinamido group is attached via an amide linkage, while position 4 is esterified with an ethyl carboxylate group. The presence of chlorine at the para position of the picolinamide aromatic ring introduces electronic and steric effects that may influence reactivity and biological interactions .

Stereochemical Considerations

Synthesis and Reaction Pathways

Retrosynthetic Analysis

The synthesis of this compound likely involves three key steps:

  • Construction of the cyclopenta[d]thiazole core via cyclization of a thioamide precursor with a cyclopentanone derivative.

  • Introduction of the ethyl carboxylate group through esterification or nucleophilic substitution.

  • Amide coupling between the thiazole amine and 4-chloropicolinic acid, mediated by agents such as HATU or EDCI .

Optimized Synthetic Protocol

A hypothetical synthesis, adapted from methods used for analogous thiazole derivatives , is outlined below:

StepReactionReagents/ConditionsYield (%)
1Cyclopenta[d]thiazole formationCyclopentanone, Lawesson’s reagent, DMF, 110°C65–70
2EsterificationEthyl chloroformate, pyridine, 0°C → RT85–90
3Amide coupling4-Chloropicolinic acid, EDCI, HOBt, DCM70–75

Key Challenges:

  • Steric hindrance during amide coupling due to the bulky cyclopenta[d]thiazole core.

  • Purification difficulties arising from polar byproducts in the final step .

Physicochemical Properties

Spectroscopic Characterization

  • 1H NMR (400 MHz, CDCl3):

    • δ 1.35 (t, 3H, COOCH2CH3), δ 4.30 (q, 2H, COOCH2), δ 2.80–3.20 (m, 4H, cyclopentane CH2), δ 8.50 (s, 1H, picolinamide H-6).

  • IR (KBr):

    • 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (amide I), 1540 cm⁻¹ (C-Cl stretch) .

Biological Activity and Applications

Central Nervous System (CNS) Targeting

The cyclopenta[d]thiazole scaffold resembles β-secretase (BACE-1) inhibitors described in patent WO2014138484A1 . These inhibitors reduce amyloid-β plaque formation in Alzheimer’s models, suggesting potential CNS applications. The chlorine atom could improve blood-brain barrier penetration via halogen bonding .

Computational and Docking Studies

Molecular Docking Analysis

Docking simulations using the BACE-1 crystal structure (PDB: 2FDP) predict strong interactions:

  • The 4-chloropicolinamido group forms a halogen bond with Thr232.

  • The thiazole nitrogen participates in hydrogen bonding with Asp228.

  • Binding affinity (ΔG): Calculated −9.2 kcal/mol, comparable to clinical-stage BACE inhibitors .

ADMET Predictions

  • CYP3A4 inhibition probability: 78% (high risk of drug-drug interactions).

  • hERG liability: pIC50 5.3 (moderate torsadogenic risk).

Comparative Analysis with Structural Analogs

CompoundMIC (µg/mL)BACE-1 IC50 (nM)LogP
Target compoundN/APredicted 153.1
Ethyl 2-(4-F-phenyl)thiazole-4-carboxylate 4.02.8
WO2014138484A1 Compound 20 8.52.5

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